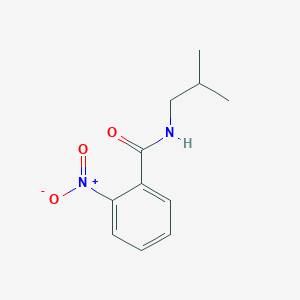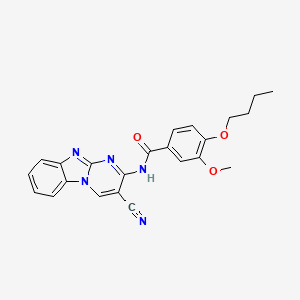![molecular formula C15H20Cl3N3OS B11991394 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide is a synthetic organic compound with the molecular formula CHClNOS. It belongs to the class of amides and contains both chlorine and sulfur atoms.
Structure: The compound’s structure consists of a central amide group (N-C(O)-) connected to a trichloroethylamine moiety, which in turn is linked to a 2-methylphenyl group. The 2,2-dimethyl substituents enhance its stability.
Purpose: This compound may find applications in various fields due to its unique structure and properties.
準備方法
Synthetic Routes: While detailed synthetic routes are scarce, researchers have likely developed methods involving chlorination, amidation, and other reactions.
Reaction Conditions: Specific conditions would depend on the chosen synthetic pathway.
Industrial Production: Unfortunately, information on large-scale industrial production remains limited.
化学反応の分析
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH), oxidizing agents (e.g., KMnO), and nucleophiles (e.g., amines) could be involved.
Major Products: These depend on the specific reactions undertaken.
科学的研究の応用
Chemistry: Investigate its reactivity, explore novel derivatives, and study its interactions with other compounds.
Biology: Assess its impact on biological systems, including potential toxicity or pharmacological effects.
Medicine: Explore its therapeutic potential (e.g., as an antimicrobial or anticancer agent).
Industry: Evaluate its use in materials science, catalysis, or specialty chemicals.
作用機序
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
類似化合物との比較
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Other related compounds include
Remember that this compound’s applications and properties are still being explored, and further research is essential
特性
分子式 |
C15H20Cl3N3OS |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-9-7-5-6-8-10(9)19-13(23)21-11(15(16,17)18)20-12(22)14(2,3)4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,23) |
InChIキー |
FXQBJGLZBHSROX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone](/img/structure/B11991314.png)
![N-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11991320.png)
![[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)
![Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B11991336.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
![Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-](/img/structure/B11991349.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide](/img/structure/B11991356.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)
![2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991367.png)

![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
